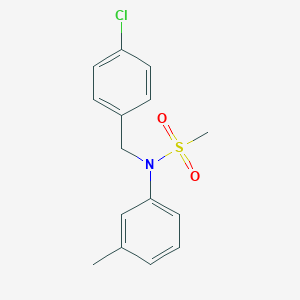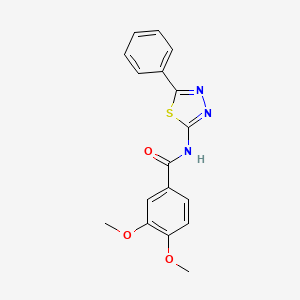
4-acetylphenyl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl 3-phenylpropanoate, also known as ethyl 4-acetylphenyl 3-phenylpropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of 4-acetylphenyl and 3-phenylpropanoate, which are both organic compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-acetylphenyl 3-phenylpropanoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound may also modulate the activity of various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-acetylphenyl 3-phenylpropanoate exhibits significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess potent antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-acetylphenyl 3-phenylpropanoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant pharmacological activities, which make it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-acetylphenyl 3-phenylpropanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress. Finally, studies on the toxicity and safety of this compound are also needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-acetylphenyl 3-phenylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities, as well as potent antioxidant properties. Further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of 4-acetylphenyl 3-phenylpropanoate involves the reaction of 4-acetylphenyl 3-phenylpropanoate 4-acetylphenylacetate and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the desired product. The purity of the product can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
4-acetylphenyl 3-phenylpropanoate has been studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess significant antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress.
Propiedades
IUPAC Name |
(4-acetylphenyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLRGWRFVVVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 3-phenylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)
![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)